

Neosartoricin B: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Neosartoricin B*

Cat. No.: *B14119812*

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Introduction

Neosartoricin B is a polyketide natural product with notable immunosuppressive properties.[1] Structurally similar to its acetylated precursor, neosartoricin, it has emerged from the study of cryptic biosynthetic gene clusters in pathogenic fungi.[1][2] This technical guide provides an in-depth review of the existing literature on **neosartoricin B**, focusing on its biological activity, mechanism of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers in natural product chemistry, immunology, and drug discovery.

Physicochemical Properties

Neosartoricin B is a prenylated polyketide characterized by a polyhydroxylated aromatic scaffold and a 1,3-diketo substituent.[1] Its molecular weight is 442.4640 Da.[3] The absence of an acetyl group at the C2 hydroxyl position distinguishes it from neosartoricin.[1] Under slightly acidic conditions, **neosartoricin B** can be converted to neosartoricins C and D.[1][2]

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C24H26O8 | [3] |
| Molecular Weight | 442.4640 Da | [3] |
| Accurate Mass | 442.1628 Da | [3] |
| Origin | Trichophyton tonsurans (heterologous expression) | [3] |

Biological Activity

Immunosuppressive Activity

Neosartoricin B exhibits significant immunosuppressive activity.[2] While a specific IC50 value for **neosartoricin B** in T-cell proliferation assays is not explicitly stated in the reviewed literature, its parent compound, neosartoricin, demonstrates potent inhibition of murine T-cell proliferation with an IC50 of 3 μ M.[1][4] Given the structural similarity and the description of **neosartoricin B** as having "notable immunosuppressive activities," it is reasonable to infer a comparable level of potency.[2] This activity suggests a potential role in modulating the host adaptive immune response.[2]

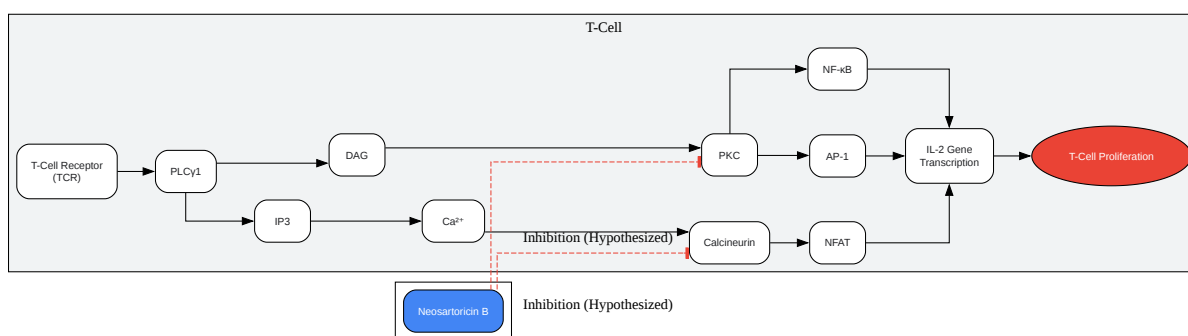
Cytotoxicity

Neosartoricin has been shown to have low cytotoxicity against HeLa and human foreskin fibroblast (HFF) cell lines, with IC50 values greater than 50 μ M.[4] This suggests a degree of selectivity for immune cells over other cell types. Specific cytotoxicity data for **neosartoricin B** against a broader range of cell lines is not yet available in the public domain.

| Compound | Assay | Cell Line | IC50 | Reference |
|---------------|----------------------|----------------|--------------|-----------|
| Neosartoricin | T-Cell Proliferation | Murine T-Cells | 3 μ M | [1][4] |
| Neosartoricin | Cytotoxicity | HeLa | > 50 μ M | [4] |
| Neosartoricin | Cytotoxicity | HFF | > 50 μ M | [4] |

Mechanism of Action

The precise molecular mechanism underlying the immunosuppressive activity of **neosartoricin B** has not been fully elucidated. However, based on its potent inhibition of T-cell proliferation, it is hypothesized to interfere with critical signaling pathways involved in T-cell activation and expansion.[5][6] The structural characteristics, particularly the prenyl group and the polyhydroxylated aromatic core, are likely key determinants of its biological activity.[1]



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Caption: Hypothetical mechanism of action for **neosartoricin B** in T-cells.

Experimental Protocols

Heterologous Expression and Purification of Neosartoricin B

Neosartoricin B was first identified through the heterologous expression of a cryptic polyketide synthase gene cluster from *Trichophyton tonsurans* in *Aspergillus nidulans*.^[2]

Purification Protocol:^[2]

- **Extraction:** The fungal culture is extracted twice with an equal volume of a solvent mixture of ethyl acetate, methanol, and acetic acid (89:10:1).
- **Solvent Evaporation:** The organic phase is collected and evaporated to yield the crude extract.
- **Size-Exclusion Chromatography:** The crude extract is separated on a Sephadex LH-20 column using a mobile phase of methanol and chloroform (9:1).
- **Reverse-Phase HPLC:** Further purification is achieved by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column.



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Caption: Workflow for the purification of **neosartoricin B**.

T-Cell Proliferation Assay (General Protocol based on [3H]-Thymidine Incorporation)

This assay is used to assess the antiproliferative activity of compounds on T-lymphocytes.^[1]

Methodology:^[1]^[7]

- **Cell Preparation:** Murine splenocytes are harvested and cultured in appropriate media.
- **T-Cell Activation:** T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies.

- **Compound Treatment:** The activated T-cells are treated with various concentrations of the test compound (e.g., **neosartoricin B**) or a vehicle control (DMSO).
- **[3H]-Thymidine Incorporation:** After a suitable incubation period, [3H]-thymidine is added to the cultures. Proliferating cells will incorporate the radiolabeled thymidine into their DNA.
- **Harvesting and Measurement:** The cells are harvested, and the amount of incorporated [3H]-thymidine is measured using a scintillation counter.
- **Data Analysis:** The percentage of inhibition of proliferation is calculated relative to the vehicle control, and the IC50 value is determined.

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